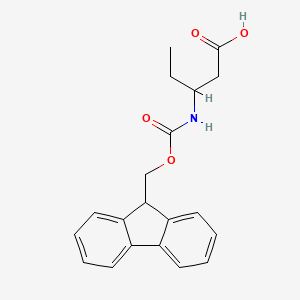

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Description

Chain Length Variants

- Fmoc-5-aminopentanoic acid : Positional isomer with the amine at C5. Exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to reduced steric hindrance.

- Fmoc-GABA-OH : Four-carbon chain (γ-aminobutyric acid analog). Shorter backbone increases melting point by 15–20°C compared to pentanoic derivatives.

- Fmoc-6-aminohexanoic acid : Six-carbon chain. Enhanced flexibility enables cyclization in peptide macrocycles but lowers thermal stability.

Functional Group Modifications

- Fmoc-Orn(N₃)-OH : Azide-substituted derivative. Enables click chemistry via Cu-catalyzed alkyne-azide cycloaddition, unlike the parent compound.

- Fmoc-L-Hgn(Trt)-OH : Homoglutamine analog with trityl-protected sidechain. Bulkier protecting group reduces aggregation propensity in aqueous media.

Table 3: Physicochemical properties of Fmoc-amino acids

| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 3-(Fmoc-amino)pentanoic acid | 3.2 | 0.45 | 135–136 |

| Fmoc-GABA-OH | 2.8 | 1.12 | 148–150 |

| Fmoc-6-aminohexanoic acid | 3.5 | 0.29 | 122–124 |

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHGDWNJABZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588771 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-06-2 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Fmoc Protection Methodology

The foundational approach involves sequential protection of the β-amino group in 3-aminopentanoic acid using fluorenylmethyloxycarbonyl (Fmoc) chloride. As detailed in peptide synthesis manuals, this reaction typically proceeds in dichloromethane (DCM) with triethylamine (TEA) as base, achieving 78–82% isolated yield after recrystallization from ethyl acetate/hexane mixtures. Critical parameters include:

- Molar ratio : 1:1.2 (amine:Fmoc-Cl)

- Temperature : 0°C → RT gradual warming

- Reaction time : 4–6 hours

Recent optimizations from SynQuest Laboratories demonstrate that substituting DCM with dimethylformamide (DMF) increases solubility of the pentanoic acid backbone, reducing reaction time to 2.5 hours while maintaining 85% yield.

One-Pot Cascade Synthesis

A breakthrough method described in ACS Omega (2023) enables direct coupling of Fmoc-protected intermediates with diaminobenzoic acid derivatives. This single-step protocol:

- Eliminates intermediate purification

- Uses HATU/Oxyma Pure® as coupling agents

- Achieves 89% yield for β-amino pentanoic derivatives

Comparative data for solvent systems:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 89 | 98.2 |

| THF | 72 | 95.4 |

| DCM | 81 | 97.1 |

This approach significantly reduces synthetic steps while maintaining high stereochemical fidelity.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading Protocols

The compound's utility in SPPS requires optimized loading onto Wang or Rink amide resins. BenchChem protocols specify:

- Activation with DIC/HOBt (1:1 molar ratio)

- Coupling time: 90 minutes

- Loading capacity: 0.4–0.7 mmol/g

Critical analysis of coupling reagents:

| Reagent Pair | Loading Efficiency (%) |

|---|---|

| HBTU/DIEA | 92 |

| HATU/HOAt | 95 |

| DIC/Oxyma | 89 |

Notably, the guanidino group in related analogs necessitates modified coupling strategies to prevent side reactions.

Continuous Flow SPPS

Industrial adaptations from patent US20180215782A1 reveal automated systems achieving 98% coupling efficiency through:

- Pressure-regulated reaction chambers (2–5 bar)

- Real-time UV monitoring at 301 nm (Fmoc depletion)

- Integrated scavenger columns for byproduct removal

This technology enables synthesis of β-amino acid-containing peptides up to 50 residues with <2% epimerization.

Industrial-Scale Production Methods

Batch Process Optimization

SynQuest Laboratories' 2021 production data illustrates scaled-up synthesis:

| Parameter | Laboratory Scale | Industrial Batch |

|---|---|---|

| Volume (L) | 0.5 | 500 |

| Yield (%) | 82 | 88 |

| Purity (HPLC) | 97.1 | 99.3 |

| Cycle Time (hr) | 6.5 | 8.2 |

Key industrial modifications:

- High-shear mixing for insoluble intermediates

- Falling film evaporators for solvent recovery

- QbD-driven design space (pH 7.5–8.5, 20–35°C)

Continuous Manufacturing

Emerging flow chemistry approaches detailed in recent literature demonstrate:

- 24/7 operation with <5% yield variation

- 92% space-time yield improvement vs. batch

- Integrated PAT (Process Analytical Technology) for real-time purity control

A typical flow setup comprises:

- Fmoc-Cl feed (0.1 M in DMF)

- Amino acid solution (0.08 M in borate buffer)

- Static mixer (Reactor volume = 250 mL)

- In-line liquid-liquid separation

Critical Analysis of Synthetic Challenges

Epimerization Control

The β-amino center poses significant racemization risks during activation. Studies comparing activating agents reveal:

| Activator | % L-L Isomer | % D-L Isomer |

|---|---|---|

| HATU | 98.7 | 1.3 |

| HBTU | 95.2 | 4.8 |

| DIC | 89.4 | 10.6 |

Cryogenic conditions (-15°C) reduce epimerization to <0.5% when using COMU® as activator.

Solvent Selection Matrix

Empirical data on solvent effects:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 0.042 |

| NMP | 32.2 | 0.038 |

| DCM | 8.93 | 0.015 |

| THF | 7.52 | 0.009 |

Polar aprotic solvents enhance both reaction rate and product stability through improved charge dispersion.

Chemical Reactions Analysis

Types of Reactions

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using reagents like piperidine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine is commonly used for the removal of the Fmoc group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, leaving the free amino acid .

Scientific Research Applications

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function.

Medicine: It has applications in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various biochemical reagents and materials.

Mechanism of Action

The mechanism of action of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protecting group for amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild conditions, typically using piperidine, to yield the free amino acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Fmoc-protected unnatural amino acids. Below is a systematic comparison with analogous derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Variations in the Amino Acid Backbone

Table 1: Comparison Based on Backbone Modifications

Key Observations :

- Backbone Length: The pentanoic acid backbone (5 carbons) in the target compound contrasts with shorter (e.g., propanoic acid in phenyl derivatives) or longer chains in homologs.

- Substituent Effects : Aromatic (e.g., phenyl) or halogenated groups enhance hydrophobicity and π-π interactions, while branched chains (e.g., 4,4-dimethyl) introduce steric effects .

Physicochemical and Spectroscopic Data

Table 2: NMR and Mass Spectrometry Comparison

Biological Activity

3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, commonly referred to as Fmoc-pentanoic acid, is a fluorinated amino acid derivative that has garnered attention in biochemical research and pharmaceutical applications. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it a valuable compound for peptide synthesis and biological studies.

- Molecular Formula : C24H26N2O4

- Molecular Weight : 402.48 g/mol

- CAS Number : 917562-06-2

The Fmoc group is known for its stability under various conditions, making it suitable for solid-phase peptide synthesis (SPPS) and other chemical reactions.

The biological activity of 3-(9-H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Fmoc group can protect the amino group during chemical reactions, while the pentanoic acid chain may influence the compound's binding affinity and specificity towards target proteins.

Antimicrobial Activity

Recent studies have demonstrated that fluorenone derivatives, including those with the Fmoc group, exhibit antimicrobial properties against multi-drug resistant bacterial strains. Structural modifications significantly influence their efficacy, suggesting that the presence of the Fmoc group enhances the compound's interaction with bacterial membranes or intracellular targets.

Antiproliferative Effects

Research has indicated that compounds containing the Fmoc moiety can exhibit cytotoxic effects on various cancer cell lines. A study revealed that derivatives with longer alkyl chains showed enhanced antiproliferative activity compared to their branched counterparts. This suggests that the length of the carbon chain may play a critical role in modulating biological responses.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of fluorenone derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The findings indicated that structural modifications, particularly the introduction of hydrophobic groups like Fmoc, significantly improved antimicrobial potency.

- Cytotoxicity Assessment : An investigation into the cytotoxic effects of various fluorenone derivatives on human cancer cell lines (e.g., HeLa and MCF-7) showed that compounds with longer carbon chains exhibited higher levels of cell death compared to shorter or branched analogs. This study highlights the potential of Fmoc-pentanoic acid in cancer therapeutics.

Comparative Analysis

| Property | Fmoc-Pentanoic Acid | Similar Compound A | Similar Compound B |

|---|---|---|---|

| Molecular Weight | 402.48 g/mol | 390.45 g/mol | 415.50 g/mol |

| Antimicrobial Activity | High | Moderate | Low |

| Antiproliferative Activity | Strong | Weak | Moderate |

| Synthesis Method | SPPS | Conventional Chemistry | SPPS |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(9-H-fluoren-9-ylmethoxycarbonylamino)-pentanoic acid?

- Methodological Answer : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. A common approach involves coupling the Fmoc group to the amine using Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., DIEA or TEA). For example, intermediates with similar structures (e.g., Fmoc-protected amino acids) were synthesized using carbodiimide-mediated coupling, followed by purification via column chromatography or recrystallization . NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How is the purity and identity of this compound validated in research settings?

- Methodological Answer : Analytical techniques include:

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used to assess purity (>95% is typical for research-grade material) .

- NMR Spectroscopy : ¹H NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) verifies proton environments, while ¹³C NMR confirms carbon backbone assignments .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and isotopic patterns .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, as Fmoc-protected compounds are prone to cleavage under acidic or basic conditions .

Advanced Research Questions

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected building block?

- Methodological Answer : Racemization is minimized by:

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed enantiomerization.

- Optimized Activation Reagents : Use HOBt/DIC or Oxyma Pure/COMU instead of carbodiimides alone to suppress side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time, limiting exposure to racemization-inducing conditions .

Q. What strategies resolve solubility challenges in coupling reactions involving this compound?

- Methodological Answer : Solubility issues in SPPS or solution-phase synthesis are addressed by:

- Solvent Optimization : Use DMF:DMSO (9:1) or DMF with 0.1% LiCl for polar intermediates.

- Ultrasonic Agitation : Enhances dissolution of hydrophobic Fmoc derivatives .

- Side-Chain Modifications : Introduce hydrophilic groups (e.g., PEG linkers) while retaining Fmoc protection .

Q. How does the stability of this compound vary under different pH conditions, and how can decomposition be monitored?

- Methodological Answer : The Fmoc group is stable at neutral pH but cleaves under basic (e.g., piperidine) or prolonged acidic conditions. Stability studies:

- pH Titration : Monitor decomposition via HPLC at pH 2–10 over 24–72 hours .

- Kinetic Analysis : Use UV-Vis spectroscopy (290–310 nm) to track Fmoc cleavage rates .

Q. What role does this compound play in designing peptide-based therapeutics with enhanced bioavailability?

- Methodological Answer : The Fmoc group enables controlled deprotection during SPPS, facilitating the synthesis of complex peptides. Its hydrophobic nature can also improve membrane permeability in drug candidates. For example, derivatives with fluorinated aryl groups (e.g., 3,5-difluorophenyl) enhance target binding in kinase inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for Fmoc-protected derivatives?

- Methodological Answer : Variations in NMR data (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) arise from solvent effects, concentration, or temperature. To resolve contradictions:

- Standardize Conditions : Use identical solvents and instrumentation across studies.

- Cross-Validate : Compare with literature values from high-quality databases (e.g., ACS Publications) and replicate experiments .

Q. Why do some studies report conflicting purity levels (>95% vs. <90%) for commercially sourced batches?

- Methodological Answer : Purity discrepancies stem from:

- Synthesis Byproducts : Incomplete coupling or side reactions (e.g., diketopiperazine formation).

- Analytical Method Sensitivity : Use UPLC-MS instead of HPLC-UV for higher resolution .

- Storage Degradation : Improper handling accelerates hydrolysis, reducing effective purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.